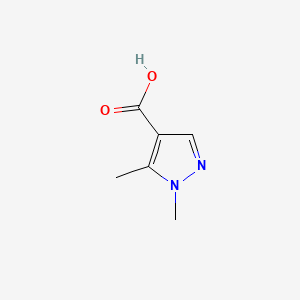

1,5-Dimethyl-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-5(6(9)10)3-7-8(4)2/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTIXLZNJZTGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361547 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31728-75-3 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS 31728-75-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the CAS number 31728-75-3. It belongs to the pyrazole class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role as a precursor in the development of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in a research setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂ | [3] |

| Molecular Weight | 140.14 g/mol | [3] |

| CAS Number | 31728-75-3 | [3] |

| Appearance | Solid | [3] |

| Melting Point | 181-183 °C | [3] |

| Predicted pKa | 3.51 ± 0.25 | |

| Solubility | Slightly soluble in water. | |

| InChI | 1S/C6H8N2O2/c1-4-5(6(9)10)3-7-8(4)2/h3H,1-2H3,(H,9,10) | [3] |

| InChI Key | SKTIXLZNJZTGRT-UHFFFAOYSA-N | [3] |

| SMILES | CN1N=CC(=C1C)C(=O)O |

Synthesis

General Experimental Protocol (Hypothetical)

A potential synthesis could be adapted from the preparation of the isomeric 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.[4] The following is a generalized, hypothetical protocol:

Step 1: Condensation to form the pyrazole ester.

-

Ethyl 2-methylacetoacetate is reacted with a methylating agent, followed by treatment with methylhydrazine in a suitable solvent such as ethanol.

-

The reaction mixture is typically stirred at room temperature or heated under reflux to drive the cyclization and formation of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis of the ester.

-

The resulting pyrazole ester is then subjected to hydrolysis to yield the carboxylic acid.

-

This is commonly achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to precipitate the product.

Step 3: Purification.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

A visual representation of a generalized synthetic workflow is provided below.

Caption: Generalized workflow for the synthesis of pyrazole carboxylic acids.

Spectral Data

Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure and data from analogous compounds, the expected spectral characteristics are as follows:

Table 2: Expected Spectral Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | - A singlet for the C-3 proton of the pyrazole ring. - A singlet for the N-methyl protons. - A singlet for the C-5 methyl protons. - A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O. |

| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon. - Signals for the quaternary carbons of the pyrazole ring (C-4 and C-5). - A signal for the C-3 carbon of the pyrazole ring. - Signals for the N-methyl and C-5 methyl carbons. |

| FT-IR | - A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹). - A strong C=O stretching band for the carboxylic acid (approx. 1700 cm⁻¹). - C-H stretching and bending vibrations for the methyl groups. - C=N and C=C stretching vibrations characteristic of the pyrazole ring. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (140.14 g/mol ). - Fragmentation patterns consistent with the loss of COOH, CH₃, and other fragments from the parent molecule. |

Biological Activity and Drug Development Applications

While specific biological studies on this compound are limited, the pyrazole scaffold is a well-established pharmacophore in drug discovery and agrochemical development.[1][2] Notably, amides derived from pyrazole carboxylic acids have been successfully developed as fungicides that act by inhibiting succinate dehydrogenase (SDH).[5][6][7]

Potential as a Fungicide Precursor

This compound serves as a key building block for the synthesis of pyrazole carboxamide fungicides. The mechanism of action for this class of fungicides involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle of fungi.[5][6][7] Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.

The general structure of these fungicides consists of the pyrazole carboxamide core, which binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. The substituents on the pyrazole ring and the amide nitrogen are crucial for the potency and spectrum of activity.

A diagram illustrating the proposed mechanism of action is presented below.

Caption: Inhibition of succinate dehydrogenase by pyrazole carboxamides.

Use in Drug Discovery

The deuterated form of this compound is utilized as a tracer and internal standard in quantitative analyses such as NMR, GC-MS, and LC-MS during the drug development process.[7] The incorporation of stable isotopes can aid in pharmacokinetic and metabolic profiling of drug candidates.[7]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this chemical.

Table 3: Hazard and Safety Information

| Category | Information | Reference |

| Signal Word | Warning | |

| Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Codes | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 | |

| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Irritation 2, Skin Irritation 2, Specific Target Organ Toxicity - Single Exposure 3 | |

| Target Organs | Respiratory system | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. |

It is imperative to consult the Safety Data Sheet (SDS) for complete and detailed safety and handling information before use.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the fields of agrochemical and pharmaceutical research. Its core pyrazole structure is a key component of a class of potent succinate dehydrogenase inhibitor fungicides. While detailed experimental data for this specific compound is not extensively documented in public literature, this guide provides a comprehensive overview of its known properties and a strong foundation for its use in research and development. Further investigation into its synthesis optimization and specific biological activities could unveil new applications for this versatile molecule.

References

- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation and characterization are fundamental for its application in research and development. This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and Mass Spectrometry) for this compound. While a complete set of publicly available experimental spectra is not available, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Furthermore, it details the standard experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of similar pyrazole derivatives and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0-13.0 | Singlet | 1H | -COOH |

| ~7.8-8.0 | Singlet | 1H | Pyrazole C3-H |

| ~3.8-4.0 | Singlet | 3H | N-CH₃ |

| ~2.4-2.6 | Singlet | 3H | C5-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | -COOH |

| ~145-150 | Pyrazole C5 |

| ~138-142 | Pyrazole C3 |

| ~115-120 | Pyrazole C4 |

| ~35-40 | N-CH₃ |

| ~10-15 | C5-CH₃ |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1550 | Medium | C=N, C=C stretch (Pyrazole ring) |

| ~1450, ~1380 | Medium | C-H bend (Methyl) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 140.06 | [M]⁺ | Molecular Ion |

| 125.04 | [M - CH₃]⁺ | Loss of a methyl group |

| 95.04 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 141.07 | [M+H]⁺ | Protonated molecule (in positive ion mode) |

| 163.05 | [M+Na]⁺ | Sodium adduct (in positive ion mode) |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of 0.5-0.7 mL. The choice of solvent is critical to avoid obscuring analyte signals.

-

Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For a carboxylic acid, electrospray ionization (ESI) is a common and effective technique.

-

Ionization: In ESI, the sample solution is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. Both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes can be used.

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflows for the described spectroscopic techniques.

Navigating the Solubility Landscape of 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic compound with applications in pharmaceutical and agrochemical research. Understanding its solubility in various solvents is critical for designing synthetic routes, developing formulations, and conducting biological assays. This document compiles available solubility data, presents a detailed experimental protocol for its determination, and offers a logical workflow for solvent selection.

Core Physicochemical Properties

This compound (CAS No: 31728-75-3) is a solid, off-white compound with a molecular weight of 140.14 g/mol .[1] Its structure, featuring a pyrazole ring, a carboxylic acid group, and two methyl groups, dictates its solubility behavior, suggesting a degree of polarity and the potential for hydrogen bonding.

Solubility Profile

For related compounds, such as 1-methyl-1H-pyrazole-4-carboxylic acid, enhanced solubility has been noted in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol.[3] It is reasonable to extrapolate that this compound would exhibit similar behavior, showing increased solubility in polar organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Slightly Soluble | [1][2] |

| Polar Organic Solvents (e.g., Methanol, Ethanol, DMSO, Acetone) | Expected to be more soluble than in water | Inferred from related compounds |

| Non-polar Organic Solvents (e.g., Toluene, Hexane) | Expected to have low solubility | Based on molecular structure |

Note: The solubility in organic solvents is an educated estimation based on the behavior of similar pyrazole derivatives and general chemical principles. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following section details a robust methodology based on the widely accepted shake-flask method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC). This method is considered the 'gold standard' for determining thermodynamic solubility.[4]

Methodology: Shake-Flask Method and HPLC Analysis

1. Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

2. Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide, Ethyl Acetate, Toluene) of HPLC grade or higher

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Analytical balance

3. Procedure:

a. Preparation of Saturated Solutions: i. Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation. ii. Securely cap the vials to prevent solvent evaporation. iii. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

b. Sample Collection and Preparation: i. After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle. ii. Carefully withdraw a sample from the supernatant of each vial using a syringe. iii. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. iv. Dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.

c. HPLC Analysis: i. Develop a suitable HPLC method for the quantification of this compound. This typically involves selecting an appropriate mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier like formic acid) and a detection wavelength. ii. Prepare a series of standard solutions of known concentrations of the compound. iii. Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. iv. Inject the prepared sample solutions and record their chromatograms. v. Determine the concentration of this compound in the diluted samples using the calibration curve.

d. Calculation of Solubility: i. Calculate the concentration of the saturated solution by taking into account the dilution factor used during sample preparation. ii. Express the solubility in desired units, such as g/100 mL or mol/L.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many research and development activities. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on the intended application.

Caption: A logical workflow for selecting a suitable solvent for this compound.

References

An In-depth Technical Guide on the Melting Point and Thermal Stability of 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS No: 31728-75-3), a heterocyclic compound of interest in chemical synthesis and pharmaceutical development. This document details its known melting point and discusses its thermal stability, supported by standardized experimental protocols for thermal analysis.

Core Physicochemical Properties

This compound is a solid, off-white compound with the molecular formula C₆H₈N₂O₂.[1][2] Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 31728-75-3 | [1] |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point (°C) | 181-183 | [1] |

| Predicted pKa | 3.51 ± 0.25 | [2] |

| Water Solubility | Slightly soluble | [2] |

Thermal Stability Analysis

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not extensively detailed in publicly available literature, the thermal behavior of pyrazole-based carboxylic acids has been a subject of study. Generally, pyrazole rings exhibit significant thermal stability due to their aromatic character.[3]

Thermal decomposition for such compounds typically occurs at temperatures well above the melting point. For related energetic materials based on dinitropyrazole, decomposition begins at temperatures exceeding 170°C, often initiated by reactions involving functional groups like nitro and amino substituents.[3] For this compound, decomposition would likely be initiated by decarboxylation at elevated temperatures.

To definitively determine the thermal stability profile, including onset of decomposition and mass loss stages, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[4]

Experimental Protocols for Thermal Analysis

The following sections describe standardized methodologies for determining the melting point and thermal decomposition profile of a solid chemical compound like this compound.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides precise data on melting endotherms.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrument Setup: A DSC instrument (e.g., TA Instruments Q600 or Mettler-Toledo DSC) is calibrated using certified standards (e.g., indium).

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30°C) to a temperature above the expected melting point (e.g., 250°C).

-

Heating Rate: A constant heating rate, typically 4-10°C/min, is applied.[5]

-

Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a constant purge gas flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[4][5]

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm peak on the resulting thermogram. The enthalpy of fusion (ΔH) can be calculated from the peak area.

Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing critical information about its thermal stability and decomposition profile.

Methodology:

-

Sample Preparation: A sample (typically 5-10 mg) is weighed into a ceramic or platinum TGA pan.

-

Instrument Setup: The TGA instrument is tared and calibrated for mass and temperature.

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-1000°C) at a controlled, linear heating rate (e.g., 10°C/min).

-

Atmosphere: The analysis can be run under an inert (Nitrogen) or oxidative (Air) atmosphere, depending on the desired information.

-

-

Data Analysis: The TGA curve plots percentage mass loss versus temperature. The onset temperature of decomposition indicates the limit of the material's thermal stability. The temperatures at which 5% or 10% mass loss occurs (Td₅, Td₁₀) are often reported as key stability indicators.[6]

Visualization of Experimental Workflow

The logical flow for a comprehensive thermal analysis of this compound is depicted below.

Caption: Workflow for Thermal Property Characterization.

Signaling Pathways

A review of the scientific literature did not identify any established signaling pathways directly involving this compound. Its primary role is as a heterocyclic building block in organic synthesis rather than as a bioactive agent that directly modulates cellular signaling.

References

- 1. This compound 97 31728-75-3 [sigmaaldrich.com]

- 2. This compound CAS#: 31728-75-3 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. iitk.ac.in [iitk.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic routes for obtaining 1,5-dimethyl-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The primary focus is on a reliable three-step synthesis commencing from readily available starting materials. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate practical application in a laboratory setting.

Introduction

Pyrazole-4-carboxylic acids are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their derivatives have shown a wide range of pharmacological activities. The target molecule, this compound (CAS No: 31728-75-3), is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document outlines a robust and reproducible synthetic pathway, breaking it down into three key stages: formation of an activated enol ether, cyclocondensation to form the pyrazole ring, and subsequent hydrolysis to yield the final carboxylic acid.

Overall Synthetic Workflow

The synthesis is logically divided into three main experimental stages. The workflow begins with the preparation of a key intermediate, ethyl 2-(ethoxymethylidene)-3-oxobutanoate, from basic starting materials. This intermediate is then cyclized with methylhydrazine to form the ethyl ester of the target molecule. The final step involves the hydrolysis of this ester to produce this compound.

Caption: Overall workflow for the synthesis of this compound.

Data Presentation: Summary of Reactions

The following tables summarize the key quantitative data for each step of the synthesis, providing a clear overview of the reagents, conditions, and expected outcomes.

Table 1: Synthesis of Ethyl 2-(ethoxymethylidene)-3-oxobutanoate

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| Ethyl 3-oxobutanoate | 130.14 | 20 g | 1.0 |

| Triethyl orthoformate | 148.20 | 51.1 mL | 2.0 |

| Acetic anhydride | 102.09 | 43.5 mL | 3.0 |

| Product | Molar Mass ( g/mol ) | Yield | Form |

| Ethyl 2-(ethoxymethylidene)-3-oxobutanoate | 186.21 | ~80% | Yellow Oil |

Table 2: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

| Reagent | Molar Mass ( g/mol ) | Amount (Calculated) | Molar Equiv. |

| Ethyl 2-(ethoxymethylidene)-3-oxobutanoate | 186.21 | 22.8 g | 1.0 |

| Methylhydrazine | 46.07 | ~5.9 g | ~1.05 |

| Product | Molar Mass ( g/mol ) | Yield | Form |

| Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | 168.19 | High (Isomer separation may be needed) | Solid |

Table 3: Hydrolysis of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

| Reagent | Molar Mass ( g/mol ) | Amount (Calculated) | Molar Equiv. |

| Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | 168.19 | 1 g | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | ~1.2 g | ~5.0 |

| Product | Molar Mass ( g/mol ) | Yield | Form |

| This compound | 140.14 | >95% | Solid |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis.

Step 1: Synthesis of Intermediate Ethyl 2-(ethoxymethylidene)-3-oxobutanoate

This procedure details the formation of the key enol ether intermediate required for the subsequent cyclization reaction.

Caption: Experimental workflow for the synthesis of the enol ether intermediate.

Methodology:

-

A solution of ethyl 3-oxobutanoate (20 g, 154 mmol), triethyl orthoformate (51.1 mL, 307 mmol), and acetic anhydride (43.5 mL, 461 mmol) is prepared in a suitable reaction vessel.[1]

-

The reaction mixture is heated to 130°C for 5 hours.[1]

-

After the reaction period, the mixture is cooled to room temperature.

-

The mixture is then concentrated under reduced pressure to remove the bulk of the unreacted triethyl orthoformate and acetic anhydride.[1]

-

The crude product is further purified by distillation under reduced pressure (e.g., 6 mbar, 80-128°C) to yield ethyl 2-(ethoxymethylidene)-3-oxobutanoate as a viscous yellow oil (approx. 22.8 g, 80% yield).[1]

Step 2: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

This step involves the critical cyclocondensation reaction to form the pyrazole ring. The reaction of the intermediate with methylhydrazine can lead to two regioisomers (1,3- and 1,5-dimethyl pyrazoles). Reaction conditions can be optimized to favor the desired 1,5-isomer.

Methodology (Adapted from similar syntheses):

-

The intermediate, ethyl 2-(ethoxymethylidene)-3-oxobutanoate (e.g., 10 g, ~54 mmol), is dissolved in a suitable solvent such as ethanol (e.g., 100 mL) in a reaction flask.

-

The solution is cooled in an ice bath to 0-5°C.

-

Methylhydrazine (~2.6 g, ~56 mmol, 1.05 eq) is added dropwise to the cooled solution while maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12-17 hours) until TLC analysis indicates the consumption of the starting material.[1]

-

The solvent is removed under reduced pressure.

-

The resulting residue is worked up, which may involve partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried and concentrated.

-

Purification by column chromatography may be required to separate the desired 1,5-dimethyl isomer from the 1,3-dimethyl isomer and other impurities.

Step 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the target carboxylic acid. This is typically a high-yielding reaction.

Caption: Experimental workflow for the hydrolysis of the pyrazole ester.

Methodology:

-

The ester, ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate, is dissolved in a mixture of methanol and an aqueous solution of sodium hydroxide (e.g., 1M to 30% w/v).[2]

-

The reaction mixture is heated under reflux with stirring for approximately 4 hours, or stirred at room temperature for a longer duration (e.g., 5 hours), until saponification is complete (monitored by TLC).[2]

-

After cooling, the reaction mixture is poured into water and extracted with a non-polar organic solvent like diethyl ether to remove any unreacted starting material or non-acidic byproducts.[2]

-

The aqueous phase is then carefully acidified to a low pH (e.g., pH 1-2) with a strong acid, such as concentrated hydrochloric acid. The carboxylic acid product will precipitate or remain in the aqueous layer.[2]

-

The product is extracted from the acidified aqueous phase using an organic solvent (e.g., diethyl ether or ethyl acetate, 3x volumes).[2]

-

The combined organic phases are washed with water, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the final product, this compound, typically as a solid with a high yield (>95%).[2]

References

Uncharted Territory: The Antifungal Mechanism of 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid Remains Undisclosed

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the direct antifungal properties and mechanism of action of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid. This compound is predominantly recognized and utilized as a key intermediate in the synthesis of various pharmaceuticals, most notably the selective COX-2 inhibitor, Celecoxib.

While the pyrazole moiety is a core component of several known antifungal agents, which act through diverse mechanisms such as inhibition of ergosterol biosynthesis or disruption of fungal cell signaling, there is no specific, publicly available research detailing the intrinsic antifungal activity of this compound itself. The scientific community has, to date, focused on its role as a building block for more complex molecules rather than its standalone biological effects on fungal pathogens.

This technical guide, therefore, serves to highlight this knowledge gap and to summarize the established role of this compound, thereby providing a foundation for future research that may explore its potential, as yet undiscovered, antifungal capabilities.

Current Understanding: A Precursor Molecule

This compound is a well-documented precursor in multi-step organic syntheses. Its chemical structure provides a stable and versatile scaffold for the construction of more elaborate molecules with specific biological targets.

Synthesis of Celecoxib

The most prominent application of this compound is in the industrial synthesis of Celecoxib. In this process, the carboxylic acid group is typically activated and then reacted with other reagents to form the characteristic tri-substituted pyrazole ring structure of the final drug product.

Below is a generalized workflow illustrating the role of this compound in a synthetic pathway.

Figure 1. A simplified workflow illustrating the role of this compound as a synthetic intermediate.

Future Directions: A Call for Investigation

The absence of data on the antifungal action of this compound presents a unique research opportunity. Future investigations could explore the following avenues:

-

In Vitro Antifungal Screening: Initial studies should involve screening the compound against a panel of clinically relevant fungal species to determine if it possesses any intrinsic antifungal activity. This would typically involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

-

Mechanism of Action Studies: Should any antifungal activity be identified, subsequent research would be required to elucidate its mechanism of action. This could involve a variety of experimental approaches, such as:

-

Target Identification: Utilizing techniques like affinity chromatography or genetic screening to identify the molecular target(s) within the fungal cell.

-

Cellular Localization: Employing fluorescently labeled versions of the compound to determine its subcellular distribution.

-

Transcriptomic and Proteomic Analysis: Assessing the global changes in gene and protein expression in fungi upon treatment with the compound to identify affected pathways.

-

A potential experimental workflow for such an investigation is outlined below.

Figure 2. A proposed experimental workflow to investigate the potential antifungal activity and mechanism of action of this compound.

A Comprehensive Review of 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole derivative, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, chemical properties, and known biological activities. The information is presented to be a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 31728-75-3 | |

| Molecular Formula | C₆H₈N₂O₂ | |

| Molecular Weight | 140.14 g/mol | |

| Melting Point | 181-183 °C | |

| Appearance | Solid | |

| InChI | 1S/C6H8N2O2/c1-4-5(6(9)10)3-7-8(4)2/h3H,1-2H3,(H,9,10) | |

| InChI Key | SKTIXLZNJZTGRT-UHFFFAOYSA-N | |

| SMILES | CN1N=C(C)C(=C1)C(=O)O |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the construction of the pyrazole ring followed by modification of the substituent at the 4-position, or direct carboxylation of a pre-formed pyrazole. Two principal synthetic pathways are detailed below.

Synthesis via Hydrolysis of Ethyl 1,5-Dimethyl-1H-pyrazole-4-carboxylate

A common and straightforward method for the preparation of this compound is the hydrolysis of its corresponding ethyl ester, ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate. This precursor can be synthesized through a one-pot reaction involving the condensation of ethyl acetoacetate with methylhydrazine.[1][3] The subsequent hydrolysis is typically carried out under basic conditions.

Experimental Protocol:

A detailed experimental protocol for a similar hydrolysis of a pyrazole ethyl ester is described for 3,5-dibromo-1H-pyrazole-4-carboxylic acid, which can be adapted for this synthesis.[4]

-

Reaction Setup: To a solution of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate in a suitable solvent such as ethanol or methanol, add an aqueous solution of a base, for example, sodium hydroxide or potassium hydroxide.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to ensure complete hydrolysis of the ester.

-

Work-up and Purification: After cooling the reaction mixture, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Synthesis via Carboxylation of 4-Bromo-1,5-dimethyl-1H-pyrazole

An alternative route involves the carboxylation of a halogenated pyrazole precursor, specifically 4-bromo-1,5-dimethyl-1H-pyrazole. This method utilizes an organometallic intermediate.

Experimental Protocol:

A general procedure for the carboxylation of a bromo-pyrazole is available and can be adapted.[5]

-

Formation of the Organolithium Reagent: 4-Bromo-1,5-dimethyl-1H-pyrazole is dissolved in a dry aprotic solvent, such as diethyl ether or tetrahydrofuran, and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium in hexanes, is then added dropwise to the solution. The mixture is stirred at this low temperature for a period to allow for the formation of the corresponding 4-lithiated pyrazole intermediate.

-

Carboxylation: Solid carbon dioxide (dry ice) is then added to the reaction mixture. The mixture is allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched with water, and the resulting mixture is neutralized with a concentrated acid like HCl. The aqueous layer is separated, and the water is removed under vacuum to yield the crude carboxylic acid. The product can then be purified by recrystallization.

Biological Activities and Potential Applications

While specific biological data for this compound is not extensively reported in the public domain, the broader class of pyrazole carboxylic acid derivatives has demonstrated a wide array of pharmacological activities. This suggests that this compound could serve as a valuable building block or lead compound in drug discovery programs.

Potential as Enzyme Inhibitors

Numerous pyrazole derivatives have been identified as potent enzyme inhibitors. For instance, various substituted pyrazole-carboxamides have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA) isoenzymes, with some compounds exhibiting Ki values in the low micromolar to nanomolar range.[6] Additionally, pyrazole-containing compounds have been investigated as inhibitors of Rho kinase (ROCK-II) and dihydroorotate dehydrogenase, enzymes implicated in various diseases.[7][8]

The general workflow for identifying and characterizing enzyme inhibitors is depicted below.

Potential Anticancer and Anti-inflammatory Activity

The pyrazole scaffold is a common feature in molecules with anticancer and anti-inflammatory properties. Many pyrazole derivatives have been synthesized and shown to exhibit significant cytotoxic activity against various cancer cell lines, with some compounds demonstrating IC50 values in the micromolar range.[9][10][11] Similarly, pyrazole-containing compounds have been evaluated for their anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX).[12][13]

The following table summarizes the reported inhibitory activities of some pyrazole derivatives, providing a reference for the potential activity of this compound.

| Compound Class | Target/Assay | Reported Activity (IC50/Ki) | Reference |

| Pyrazole-carboxamides | Carbonic Anhydrase I (hCA I) | 0.063–3.368 µM (Ki) | [6] |

| Pyrazole-carboxamides | Carbonic Anhydrase II (hCA II) | 0.007–4.235 µM (Ki) | [6] |

| Diphenyl pyrazole–chalcones | HNO-97 cancer cell line | 10 - 10.56 µM (IC50) | [9] |

| 1,5-Diaryl pyrazoles | Cyclooxygenase-2 (COX-2) | 0.781 µM (IC50) | [12] |

| Tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates | Plasmodium falciparum DHODH | 2.9 ± 0.3 µM (IC50) | [8] |

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential as a building block in the development of novel therapeutic agents. While specific biological data for this compound is limited in publicly available literature, the well-documented and diverse pharmacological activities of the pyrazole class of compounds strongly suggest its potential utility. The synthetic routes outlined in this guide provide a solid foundation for its preparation and derivatization. Further screening of this compound and its analogues against a variety of biological targets is warranted to fully explore its therapeutic potential. The detailed experimental approaches and compiled data within this review are intended to facilitate and encourage such future research endeavors.

References

- 1. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. sid.ir [sid.ir]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Pyrazolecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid: A Comprehensive Technical Guide

A definitive crystallographic structure for 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid is not publicly available in major crystallographic databases. This guide, therefore, outlines the current state of knowledge, synthesis, and potential biological significance of this compound, providing a framework for future crystallographic studies.

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and antitumor properties, with several pyrazole-containing drugs having been successfully commercialized. The precise arrangement of atoms in the crystal lattice of these compounds, determined through crystallographic studies, is crucial for understanding their structure-activity relationships, guiding drug design, and ensuring optimal formulation.

Despite the importance of this class of compounds, a comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the specific crystal structure of this compound has not been deposited or is not publicly accessible at this time. This technical guide will, therefore, focus on the available information regarding its synthesis, physicochemical properties, and the general biological context of pyrazole carboxylic acids, while also providing a template for the experimental protocols that would be necessary for its crystal structure determination.

Physicochemical Properties

While the complete crystal structure is not available, some fundamental physicochemical properties of this compound have been reported.

| Property | Value |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Melting Point | 181-183 °C |

| Physical Form | Solid |

Table 1: Physicochemical properties of this compound.

Synthesis and Experimental Protocols

The synthesis of pyrazole carboxylic acid derivatives is well-documented in the scientific literature. A general approach to obtaining this compound would involve the cyclization of a β-dicarbonyl compound with a substituted hydrazine, followed by functional group manipulations to introduce the carboxylic acid moiety.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and crystallization of a pyrazole carboxylic acid derivative, which could be adapted for this compound.

Caption: Generalized workflow for the synthesis and crystallization of a pyrazole carboxylic acid.

Detailed Experimental Protocol for Crystallization (Hypothetical)

The following is a detailed, hypothetical protocol for obtaining single crystals of this compound suitable for X-ray diffraction analysis.

-

Solvent Screening: A crucial first step is to identify a suitable solvent or solvent system for crystallization. Small amounts of the purified compound would be tested for solubility in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) at both room temperature and elevated temperatures. An ideal solvent will dissolve the compound when hot and allow for slow precipitation of crystals upon cooling.

-

Slow Evaporation Method:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Allow the solvent to evaporate slowly over a period of several days to weeks.

-

-

Slow Cooling Method:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature. For even slower cooling, the container can be placed in an insulated vessel (e.g., a Dewar flask).

-

-

Vapor Diffusion Method:

-

Dissolve the compound in a good solvent in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a poor solvent (a solvent in which the compound is insoluble but is miscible with the good solvent).

-

The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.

-

Biological Significance and Signaling Pathways

While the specific biological activity and signaling pathway interactions of this compound are not extensively detailed in the available literature, the broader class of pyrazole derivatives is known to interact with various biological targets. For instance, some pyrazole-containing compounds are known to inhibit enzymes like cyclooxygenase (COX), which is a key player in the inflammatory pathway.

The diagram below illustrates a simplified representation of a generic signaling pathway that could potentially be modulated by a pyrazole derivative.

Caption: A generic signaling pathway potentially modulated by a pyrazole derivative.

Future Directions

The lack of a publicly available crystal structure for this compound represents a significant gap in the understanding of this compound. Future research should prioritize the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction analysis. The determination of its crystal structure would provide invaluable data on its molecular geometry, intermolecular interactions, and packing motifs. This information would be highly beneficial for computational modeling, understanding its structure-activity relationships, and potentially guiding the design of new pyrazole-based therapeutic agents. Researchers in the fields of medicinal chemistry, materials science, and drug development are encouraged to pursue the crystallographic characterization of this and related compounds.

Quantum Chemical Analysis of Pyrazole Carboxylic Acids: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical analysis of pyrazole carboxylic acids, a class of heterocyclic compounds with significant and diverse biological activities. Pyrazole carboxylic acid derivatives are prominent scaffolds in medicinal chemistry, exhibiting antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2] This document details the theoretical principles, computational methodologies, and experimental validation pertinent to the study of these compounds. It aims to equip researchers, scientists, and drug development professionals with the essential knowledge to leverage quantum chemical analysis in the design and discovery of novel pyrazole-based therapeutics.

Introduction to Pyrazole Carboxylic Acids

Pyrazole carboxylic acids are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, with a carboxylic acid group substituted on the ring. This structural motif serves as a versatile pharmacophore in drug design due to its ability to engage in various biological interactions. The therapeutic potential of pyrazole derivatives is well-documented, with applications ranging from anti-inflammatory agents to anticancer drugs.[3][4][5] Quantum chemical analysis offers a powerful computational lens to understand the structure-activity relationships (SAR) of these molecules, predict their physicochemical properties, and elucidate their mechanisms of action at a molecular level.

Biological Activities and Therapeutic Targets

The biological activities of pyrazole carboxylic acids are diverse, targeting a range of enzymes and signaling pathways implicated in various diseases.

Enzyme Inhibition

Carbonic Anhydrase Inhibition: Several pyrazole carboxylic acid derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX and XII, which are overexpressed in many cancers and contribute to the acidic tumor microenvironment.[1][2][6] Inhibition of these enzymes can disrupt the pH regulation of cancer cells, leading to apoptosis.

Other Enzyme Targets: Pyrazole carboxylic acids have also been shown to inhibit other enzymes, such as rat long-chain L-2-hydroxy acid oxidase (Hao2), which is a potential target for blood pressure regulation.[7] Furthermore, some derivatives act as protein kinase inhibitors, which are crucial in aberrant eukaryotic signal transduction pathways associated with cancer and inflammatory diseases.[5][8]

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins.[3] Some derivatives also modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.[9]

Anticancer Activity

The anticancer effects of pyrazole carboxylic acids are multifaceted. Beyond carbonic anhydrase inhibition, they can induce apoptosis through the activation of caspases and interfere with signaling pathways involving receptor tyrosine kinases.[10][11][12]

Antimicrobial Activity

Pyrazole carboxylic acid derivatives have demonstrated notable antibacterial and antifungal activities. Their mechanism of action can involve the inhibition of essential microbial enzymes.[13][14][15][16]

Quantum Chemical Analysis Workflow

A systematic quantum chemical analysis of pyrazole carboxylic acids is instrumental in rational drug design. The following workflow outlines the key computational steps.

Caption: A typical workflow for the quantum chemical analysis and experimental validation of pyrazole carboxylic acids in drug discovery.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data from various studies on pyrazole carboxylic acid derivatives.

Table 1: Enzyme Inhibition Data

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |

| Heteroaryl-pyrazole carboxylic acids | hCA XII | Kᵢ = 0.21 µM (for compound 2c) | [1] |

| Phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acids | hCA IX | Kᵢ = 5 - 25 µM | [17] |

| Phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acids | hCA XII | Kᵢ = one-digit µM range | [17] |

| Pyrazole-pyridazine derivatives | hCA I | Kᵢ = 9.03 ± 3.81 - 55.42 ± 14.77 nM | [14] |

| Pyrazole-pyridazine derivatives | hCA II | Kᵢ = 18.04 ± 4.55 - 66.24 ± 19.21 nM | [14] |

| Pyrazole carboxylic acids | rat Hao2 | Potent and selective inhibitors | [7] |

| 3,5-diarylpyrazoles | COX-2 | IC₅₀ = 0.01 µM | [3] |

| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | IC₅₀ = 0.03 µM / 0.12 µM | [3] |

Table 2: Antimicrobial Activity Data

| Compound Class | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| 4-functionalized-pyrazoles | Staphylococcus aureus MTCC96 | 64 µg/mL | [13] |

| 4-functionalized-pyrazoles | Bacillus subtilis MTCC121 | 32 µg/mL | [13] |

| Pyrazole derivative (BTC-j) | Bacillus subtilis | 6.25 µg/mL | [14] |

| Pyrazole derivative (BTC-j) | Escherichia coli | 3.125 µg/mL | [14] |

| Pyrazole derivative (BTC-j) | Pseudomonas aeruginosa | 6.25 µg/mL | [14] |

| Pyrazole derivative (BTC-j) | Staphylococcus aureus | 12.5 µg/mL | [14] |

| Pyrazole-quinoline chalcones | Mycobacterium tuberculosis | Potent inhibitors | [13] |

Table 3: Quantum Chemical Parameters (DFT)

| Molecule | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | - | - | ~4.458 | [18] |

| Pyrazole-Carboxamides | B3LYP/6-31G* | Variable | Variable | Variable | [19] |

| 1H-pyrazole-3-carboxylic acid | B3LYP/6-311++G(d,p) | - | - | - | [20] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of pyrazole carboxylic acids.

General Synthesis of Pyrazole Carboxylic Acids

A common method for synthesizing pyrazole carboxylic acids involves the cyclization of a β-dicarbonyl compound with hydrazine or its derivatives.

Example: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid [21]

-

Dissolution: Dissolve 3,5-Dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water heated to 70°C.

-

Oxidation: Add potassium permanganate (3.271 mol) to the hot solution, maintaining the temperature below 90°C.

-

Filtration: Cool the mixture to room temperature and filter off the manganese dioxide precipitate, washing it with water.

-

Acidification: Acidify the filtrate with aqueous HCl to a pH of 2 and leave it overnight.

-

Isolation: Filter the precipitate and wash it with water to yield 1H-Pyrazole-3,5-dicarboxylic acid.

Sonication-Assisted Synthesis: An environmentally friendly and efficient method involves the use of sonication for the cyclization of a cyanide with hydrazine hydrate.[22]

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet of the synthesized compound or analyze it as a thin film.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic peaks for functional groups such as O-H stretching of the carboxylic acid (broad band around 3000 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and C=N and N-N stretching of the pyrazole ring.[18][23]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure. The proton of the pyrazole ring typically appears as a singlet. Aromatic protons and protons of substituents will have characteristic chemical shifts.[9][24][25]

Mass Spectrometry (MS):

-

Ionization: Use a suitable ionization technique such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Obtain the mass spectrum.

-

Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to further support the structure. A common fragmentation is the loss of the carboxylic acid group.[26][27][28][29]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by pyrazole carboxylic acids is key to their development as therapeutic agents.

Carbonic Anhydrase Inhibition in Cancer

Caption: Inhibition of carbonic anhydrase IX/XII by pyrazole carboxylic acids disrupts pH regulation in the hypoxic tumor microenvironment, leading to reduced tumor progression.

NF-κB Signaling Pathway in Inflammation

Caption: Pyrazole derivatives can exert anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the activation of the NF-κB signaling pathway.

Conclusion

The quantum chemical analysis of pyrazole carboxylic acids is an indispensable tool in modern drug discovery. By integrating computational methods with experimental validation, researchers can gain deep insights into the molecular properties and biological activities of these versatile compounds. This guide has provided a framework for understanding and applying these techniques, from theoretical calculations to the elucidation of signaling pathways. The continued exploration of pyrazole carboxylic acids, guided by the principles outlined herein, holds significant promise for the development of novel and effective therapies for a wide range of diseases.

References

- 1. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Potential Targets and Mechanisms of a Carbazole and Pyrazole Containing Anticancer Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 22. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 23. researchgate.net [researchgate.net]

- 24. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 25. 3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0) 1H NMR spectrum [chemicalbook.com]

- 26. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 27. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid

Introduction

1,5-Dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and herbicidal properties. This document provides a detailed protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from readily available reagents. A common route involves the formation of a pyrazole ring system followed by functional group manipulations to yield the desired carboxylic acid. An alternative final step can be the oxidation of the corresponding aldehyde.

Experimental Protocols

Method 1: Multi-step Synthesis from Ethyl Acetoacetate and Triethyl Orthoformate

This protocol is adapted from established procedures for pyrazole synthesis.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

In a round-bottom flask equipped with a magnetic stirrer, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

-

Heat the reaction mixture at 120-130 °C for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the volatile components under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

-

Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate from the previous step in ethanol (5 mL per gram of starting ethyl acetoacetate).

-

Cool the solution in an ice bath.

-

Slowly add methylhydrazine (1.1 eq) to the solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexane) to yield ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate.

Step 3: Hydrolysis to this compound

-

Dissolve the purified ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 v/v ratio).

-

Add sodium hydroxide (2.0-3.0 eq) to the solution.

-

Heat the mixture to reflux (around 80-90 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a concentrated acid such as hydrochloric acid.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Method 2: Oxidation of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

This method is an alternative for the final step if the corresponding aldehyde is available.

-

Dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as a mixture of pyridine and water.

-

Add an oxidizing agent, for example, potassium permanganate (KMnO₄), portion-wise to the solution while stirring.[1]

-

Maintain the reaction at room temperature or slightly elevated temperature, monitoring by TLC.

-

Once the reaction is complete, quench any excess oxidizing agent (e.g., with a small amount of sodium sulfite).

-

Filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂ | [2] |

| Molecular Weight | 140.14 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 181-183 °C | [2][3] |

| Purity (Typical) | >97% | [2] |

| ¹H NMR (DMSO-d₆) | δ 12.10 (s, 1H), 8.09 (s, 1H), 3.77 (s, 3H), 2.14 (s, 3H) |

Visualizations

Caption: Synthesis routes to this compound.

Disclaimer: This protocol is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols: 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid in the Synthesis of Metal-Organic Frameworks for Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including catalysis, gas storage, and biomedicine. Pyrazole-based carboxylic acid ligands are of particular interest due to their rigid structure and strong coordination ability, which facilitate the formation of stable and robust MOF architectures.

This document provides detailed application notes and protocols for the use of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid as a ligand in the synthesis of a hypothetical MOF, herein designated as DIMEPY-MOF , for potential applications in drug delivery. While specific experimental data for MOFs synthesized directly with this ligand are limited in the current literature, the protocols provided are based on established methodologies for similar pyrazole-based MOFs and serve as a comprehensive guide for researchers in this field.

Synthesis of DIMEPY-MOF (Hypothetical Protocol)

This protocol describes the solvothermal synthesis of a zinc-based MOF using this compound.

1.1. Materials and Reagents

-

This compound (C₆H₈N₂O₂)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (EtOH)

-

Methanol (MeOH)

-

Deionized water

1.2. Experimental Protocol

-

Ligand and Metal Salt Preparation:

-

Dissolve this compound (0.140 g, 1.0 mmol) in 20 mL of DMF in a 50 mL screw-capped vial.

-

In a separate vial, dissolve zinc nitrate hexahydrate (0.297 g, 1.0 mmol) in 10 mL of DMF.

-

-

Solvothermal Synthesis:

-

Combine the two solutions in a 100 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

-

After 48 hours, allow the autoclave to cool to room temperature.

-

-

Product Isolation and Activation:

-

Collect the resulting white crystalline product by vacuum filtration.

-

Wash the product thoroughly with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL).

-

To activate the MOF, immerse the product in fresh methanol for 72 hours, replacing the methanol every 24 hours.

-

Dry the activated DIMEPY-MOF under vacuum at 80 °C for 12 hours.

-

1.3. Characterization

The synthesized DIMEPY-MOF should be characterized using the following techniques:

-

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylic acid group to the metal center.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

-

Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore size distribution of the activated MOF.

Drug Loading and In Vitro Release Study

This protocol outlines the procedure for loading a model anticancer drug, 5-Fluorouracil (5-FU), into DIMEPY-MOF and evaluating its release profile in a simulated physiological environment.

2.1. Materials

-

Activated DIMEPY-MOF

-

5-Fluorouracil (5-FU)

-

Methanol

-

Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5

2.2. Drug Loading Protocol

-

Prepare a solution of 5-FU in methanol (1 mg/mL).

-

Disperse 50 mg of activated DIMEPY-MOF in 20 mL of the 5-FU solution.

-

Stir the suspension at room temperature for 24 hours in the dark.

-

Collect the 5-FU-loaded MOF (5-FU@DIMEPY-MOF) by centrifugation (10,000 rpm, 10 min).

-

Wash the product with fresh methanol to remove any surface-adsorbed drug.

-

Dry the 5-FU@DIMEPY-MOF under vacuum at 60 °C.

-

Determine the drug loading content by measuring the concentration of 5-FU in the supernatant using UV-Vis spectroscopy at its characteristic wavelength.

2.3. In Vitro Drug Release Protocol

-

Disperse 10 mg of 5-FU@DIMEPY-MOF in 10 mL of PBS (pH 7.4 or pH 5.5) in a dialysis bag.

-

Place the dialysis bag in 40 mL of the corresponding PBS solution and maintain it at 37 °C with gentle stirring.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 2 mL of the release medium and replace it with an equal volume of fresh PBS.

-

Quantify the concentration of 5-FU in the withdrawn samples using UV-Vis spectroscopy.

-

Calculate the cumulative drug release percentage at each time point.

Quantitative Data (Illustrative)

The following tables present expected or representative quantitative data for DIMEPY-MOF based on values reported for similar pyrazole-based MOFs.

Table 1: Physicochemical Properties of DIMEPY-MOF

| Parameter | Expected Value |

| BET Surface Area | 800 - 1500 m²/g |

| Pore Volume | 0.4 - 0.8 cm³/g |

| Pore Size | 1.0 - 2.0 nm |

| Thermal Stability | Up to 350 °C |

Table 2: Drug Loading and Release Characteristics of 5-FU@DIMEPY-MOF

| Parameter | Expected Value |

| Drug Loading Capacity (wt%) | 10 - 25% |

| Encapsulation Efficiency (%) | 70 - 90% |

| Cumulative Release at 24h (pH 7.4) | 20 - 40% |

| Cumulative Release at 24h (pH 5.5) | 50 - 80% |